(R)-Afatinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

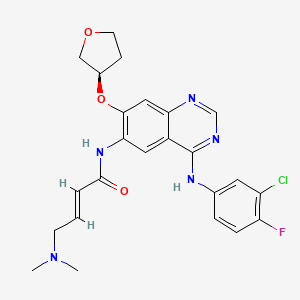

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-QDLOVBKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Afatinib Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Afatinib Impurity C, a notable degradation product of the potent tyrosine kinase inhibitor, Afatinib. This document outlines its chemical structure, formation, and analytical quantification, and includes detailed experimental protocols and data presented for clarity and comparison.

Introduction to Afatinib and its Impurities

Afatinib is an irreversible inhibitor of the ErbB family of tyrosine kinases and is primarily used in the treatment of non-small cell lung cancer (NSCLC). The presence of impurities in the active pharmaceutical ingredient (API) can significantly impact its quality, safety, and efficacy. Regulatory bodies necessitate the identification and control of impurities, making a thorough understanding of their formation and characteristics essential for drug development and manufacturing. Afatinib Impurity C has been identified as a degradation product of Afatinib.

Chemical Structure and Identification of Afatinib Impurity C

Afatinib Impurity C is chemically identified as (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide. Its molecular and structural details are summarized in the table below.

| Parameter | Value |

| IUPAC Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide |

| CAS Number | 945553-91-3 |

| Molecular Formula | C₂₄H₂₅ClFN₅O₃ |

| Molecular Weight | 485.94 g/mol |

Formation and Degradation Pathways

Afatinib Impurity C is known to be formed through the degradation of Afatinib. Forced degradation studies are instrumental in understanding the formation of such impurities under various stress conditions. These studies typically involve exposing the drug substance to heat, light, humidity, acid, base, and oxidative conditions to simulate potential storage and handling scenarios.

While the precise kinetics of Afatinib Impurity C formation are not extensively detailed in publicly available literature, its emergence as a degradation product underscores the importance of controlled storage and formulation strategies to minimize its presence in the final drug product.

The logical workflow for identifying and characterizing degradation products such as Afatinib Impurity C is depicted in the following diagram.

Analytical Methodologies for Quantification

The quantification of Afatinib and its impurities, including Impurity C, is predominantly achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods coupled with UV detection.

Experimental Protocol for Impurity Profiling

The following protocol is a representative method derived from published stability-indicating assays for Afatinib.

Objective: To separate and quantify Afatinib and its related impurities.

Instrumentation:

-

UPLC system with a photodiode array (PDA) detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% v/v formic acid in Milli-Q water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | A time-based gradient program is typically employed to ensure optimal separation. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 258 nm |

| Injection Volume | 10 µL |

Method Validation Parameters: A comprehensive validation of the analytical method should be performed in accordance with ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.998 |

| Accuracy (% Recovery) | 96.9% to 101.8% |

| Precision (% RSD) | ≤ 2.0% |

| LOD | 0.02 ppm to 0.05 ppm |

| LOQ | 0.02 ppm to 0.05 ppm |

The following diagram outlines the typical workflow for validating an analytical method for impurity quantification.

Biological Activity and Signaling Pathways

While Afatinib's primary mechanism of action is the irreversible inhibition of the ErbB family of receptors (EGFR, HER2, HER4), the biological activity of its degradation products, including Impurity C, is not as well-characterized. The structural modifications in Impurity C compared to the parent molecule could potentially alter its binding affinity to these receptors or lead to off-target effects.

A study on the degradation products of Afatinib has evaluated the cytotoxic potential of two major degradation products (DP2 and DP3) against the A549 non-small cell lung cancer cell line.[1] The IC₅₀ values are presented in the table below. It is important to note that the direct correspondence of DP2 or DP3 to Afatinib Impurity C is not explicitly stated in the available literature.

| Compound | IC₅₀ (µM) |

| Afatinib | 15.02 ± 1.49 |

| DP2 | 25.00 ± 1.26 |

| DP3 | 32.56 ± 0.11 |

The data suggests that these degradation products retain some level of cytotoxic activity, albeit less potent than the parent drug. Further research is required to elucidate the specific signaling pathways that may be modulated by Afatinib Impurity C and to fully understand its pharmacological and toxicological profile.

The signaling pathway of Afatinib is illustrated below. The potential impact of Impurity C on this pathway remains an area for further investigation.

Conclusion

Afatinib Impurity C is a critical quality attribute to monitor in the manufacturing and storage of Afatinib. This guide has provided a detailed overview of its chemical structure, formation, and analytical control. The use of robust, validated stability-indicating analytical methods is paramount to ensure the quality and safety of the final drug product. Further research into the specific biological activities and potential toxicities of Afatinib Impurity C will contribute to a more comprehensive understanding of its impact and inform the setting of appropriate specification limits.

References

A Comprehensive Technical Guide to Afatinib Impurity C (CAS No. 945553-91-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Afatinib Impurity C, a known stereoisomeric impurity of the potent tyrosine kinase inhibitor, afatinib. This document outlines the chemical identity, synthesis, and analytical characterization of this impurity. Detailed experimental protocols for its quantification, information on its formation, and a discussion of the relevant biological pathways of the parent compound, afatinib, are presented to support researchers and professionals in drug development and quality control.

Introduction

Afatinib is a second-generation, irreversible inhibitor of the ErbB family of tyrosine kinases, which includes the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1] It is utilized in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2][3] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Afatinib Impurity C is the (R)-enantiomer of afatinib and is a potential process-related impurity. This guide serves as a comprehensive resource on its properties and analytical control.

Chemical and Physical Properties

Afatinib Impurity C is chemically known as (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide.[4][] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 945553-91-3 | [4][] |

| Molecular Formula | C₂₄H₂₅ClFN₅O₃ | [4][] |

| Molecular Weight | 485.94 g/mol | [4][] |

| Synonyms | Afatinib (R)-Isomer, (R)-Afatinib | [4][] |

| Boiling Point | 676.9 ± 55.0 °C (Predicted) | [1] |

| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 363.2 ± 31.5 °C | [1] |

Synthesis and Formation

Afatinib Impurity C, being the (R)-enantiomer of afatinib, is not a typical degradation product but rather a process-related impurity that can arise from the use of the incorrect stereoisomer of a key starting material. The synthesis of afatinib is stereospecific, employing (S)-3-hydroxytetrahydrofuran. The presence of the (R)-enantiomer in this starting material will lead to the formation of Afatinib Impurity C.

The general synthetic pathway for afatinib involves the coupling of a protected quinazoline core with (S)-3-hydroxytetrahydrofuran, followed by deprotection and subsequent amidation. To synthesize Afatinib Impurity C for use as a reference standard, the same synthetic route would be followed, but starting with (R)-3-hydroxytetrahydrofuran.

Caption: Proposed synthetic workflow for Afatinib Impurity C.

Analytical Characterization and Control

The control of stereoisomeric impurities is crucial. A validated chiral High-Performance Liquid Chromatography (HPLC) method is essential for the quantification of Afatinib Impurity C in the afatinib drug substance.

Chiral HPLC Method for Quantification

A sensitive and robust chiral HPLC method with UV detection has been developed and validated for the quantification of the R-isomer in afatinib.

| Parameter | Condition |

| Chromatographic Column | CHIRALPAK-IE (250 x 4.6 mm, 5 µm) |

| Mobile Phase | MeOH: MTBE: DEA (80:20:0.1 v/v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 20°C |

| Detection Wavelength | 254 nm |

| Diluent | Methanol |

| Sample Concentration | 0.5 mg/mL |

Data Presentation: Validation Summary

| Validation Parameter | Result |

| Linearity Range | LOQ level to 150% of sample concentration |

| Correlation Coefficient (r²) | 0.998 |

| Limit of Detection (LOD) | 0.00005 mg/mL |

| Limit of Quantification (LOQ) | 0.00015 mg/mL |

| Precision | Method found to be precise |

| Accuracy | Method found to be accurate |

| Robustness | Method found to be robust |

| Solution Stability | Stable up to 48 hours |

Forced Degradation Studies

Forced degradation studies are critical to understanding the stability of afatinib and ensuring that analytical methods are stability-indicating. While Afatinib Impurity C is primarily a process-related impurity, these studies help to identify other potential degradation products.

Experimental Protocol: General Forced Degradation

-

Acid Hydrolysis: Afatinib is treated with an appropriate concentration of acid (e.g., 0.1 N HCl) at elevated temperatures.

-

Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 N NaOH) at room or elevated temperatures.

-

Oxidative Degradation: Afatinib is subjected to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 105°C).

-

Photolytic Degradation: The drug substance is exposed to UV and visible light as per ICH guidelines.

Samples from these stress conditions are then analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.

Biological Context: Afatinib's Mechanism of Action

Afatinib exerts its therapeutic effect by irreversibly inhibiting the tyrosine kinase activity of the ErbB family of receptors. This blockade prevents the autophosphorylation of the receptors and inhibits downstream signaling pathways, primarily the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2]

Caption: Simplified signaling pathway of Afatinib's inhibitory action.

Conclusion

Afatinib Impurity C is a critical process-related impurity that must be monitored and controlled during the manufacturing of afatinib. This guide has provided a comprehensive overview of its chemical properties, a proposed synthetic route for its preparation as a reference standard, and a detailed, validated chiral HPLC method for its quantification. Understanding the formation and analytical control of this and other impurities is paramount for ensuring the quality, safety, and efficacy of afatinib for patients with non-small cell lung cancer.

References

- 1. afatinibdimaleate.com [afatinibdimaleate.com]

- 2. Simultaneous Inhibition of EGFR and HER2 via Afatinib Augments the Radiosensitivity of Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Afatinib Impurity C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afatinib, an irreversible ErbB family blocker, is a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC). As with any pharmaceutical compound, understanding its impurity profile is paramount for ensuring safety and efficacy. This technical guide provides a comprehensive overview of Afatinib Impurity C, a known degradation product and the (R)-isomer of the active pharmaceutical ingredient. This document details its chemical identity, formation under stress conditions, analytical quantification, and biological significance, presenting data in a structured format for ease of reference. Experimental protocols and visual diagrams of relevant pathways are included to support research and drug development efforts.

Introduction to Afatinib and its Impurities

Afatinib is a potent tyrosine kinase inhibitor that covalently binds to and irreversibly blocks signaling from the ErbB family of receptors (EGFR, HER2, and HER4), which are often dysregulated in various cancers.[1][2][3] The presence of impurities in the drug substance can arise from the manufacturing process or degradation over time. Regulatory bodies require stringent control and characterization of these impurities to ensure the quality, safety, and efficacy of the final drug product. Afatinib Impurity C is a significant related substance that warrants detailed investigation.

Chemical Profile of Afatinib Impurity C

Afatinib Impurity C is chemically identified as the (R)-isomer of Afatinib. Its formation can be a result of non-stereospecific synthesis or degradation. Below is a summary of its key chemical identifiers.

| Parameter | Value |

| IUPAC Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide |

| Synonyms | (R)-Afatinib, Afatinib (R)-Isomer |

| CAS Number | 945553-91-3 |

| Molecular Formula | C₂₄H₂₅ClFN₅O₃ |

| Molecular Weight | 485.94 g/mol |

Formation and Degradation Pathways

Afatinib Impurity C is known to be a degradation product of Afatinib. Forced degradation studies are instrumental in understanding the conditions under which this and other impurities are formed. These studies typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as mandated by ICH guidelines.

A pivotal study on the degradation of Afatinib dimaleate revealed that the drug is particularly susceptible to degradation under alkaline and photolytic conditions.[3] While the study identified 11 degradation products, it highlighted two major ones, designated as DP2 and DP3. The study found that under alkaline conditions (0.1 M NaOH at 80°C for 24 hours), there was a significant degradation of Afatinib.

Table 1: Summary of Afatinib Degradation under Stress Conditions

| Stress Condition | Reagent/Parameters | Degradation (%) |

| Acidic | 0.1 M HCl, 80°C, 24 h | Not specified as major |

| Alkaline | 0.1 M NaOH, 80°C, 24 h | Significant |

| Neutral | Water, 80°C, 24 h | Not specified as major |

| Oxidative | 3% H₂O₂, RT, 24 h | Not specified as major |

| Thermal | 80°C, 48 h | Not specified as major |

| Photolytic | UV light, 254 nm, 48 h | Significant |

Data extrapolated from the abstract of Chavan et al., 2019. The exact percentage of Impurity C formation was not specified.

The pathway to the formation of degradation products often involves hydrolysis of the butenamide side chain or other modifications to the quinazoline core.

Analytical Methodologies for Quantification

The quantification of Afatinib and its impurities, including Impurity C, is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.

A validated chiral HPLC method has been developed for the specific quantification of the (R)-isomer (Impurity C) in the presence of the (S)-isomer (Afatinib).[4]

Table 2: Parameters for Chiral HPLC Method for Afatinib Impurity C

| Parameter | Specification |

| Column | CHIRALPAK-IE (250 x 4.6mm, 5µ) |

| Mobile Phase | MeOH: MTBE: DEA (80:20:0.1; v/v) |

| Flow Rate | 0.7 mL/min |

| Detection | UV at 254 nm |

| Linearity Range | LOQ to 150% of sample concentration |

| Correlation Coefficient (r²) | 0.998 |

| LOD | 0.00005 mg/mL |

| LOQ | 0.00015 mg/mL |

| Recovery | 95.65% to 100.73% |

Experimental Protocol: Chiral HPLC Analysis

Objective: To quantify the amount of Afatinib Impurity C (R-isomer) in a sample of Afatinib drug substance.

Materials:

-

Afatinib drug substance

-

Afatinib Impurity C reference standard

-

Methanol (HPLC grade)

-

Methyl Tertiary Butyl Ether (MTBE, HPLC grade)

-

Diethylamine (DEA, HPLC grade)

-

CHIRALPAK-IE column (250 x 4.6mm, 5µ)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, MTBE, and DEA in the ratio of 80:20:0.1 (v/v/v). Sonicate to degas.

-

Standard Solution Preparation: Prepare a stock solution of Afatinib Impurity C reference standard in the mobile phase. Prepare a series of dilutions to establish a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the Afatinib drug substance in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Set the column temperature to ambient.

-

Set the flow rate to 0.7 mL/min.

-

Set the UV detector wavelength to 254 nm.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to Afatinib Impurity C based on its retention time. Calculate the concentration of Impurity C in the sample using the calibration curve generated from the standard solutions.

Biological Activity and Cytotoxicity

Understanding the biological activity of impurities is crucial for assessing their potential impact on the safety and efficacy of the drug. A study by Chavan et al. evaluated the anticancer potential of two major degradation products of Afatinib, DP2 and DP3, using the A549 non-small cell lung cancer cell line.[3]

Table 3: Cytotoxicity of Afatinib and its Degradation Products

| Compound | IC₅₀ (µM) |

| Afatinib | 15.02 ± 1.49 |

| Degradation Product 2 (DP2) | 25.00 ± 1.26 |

| Degradation Product 3 (DP3) | 32.56 ± 0.11 |

It is important to note that while Afatinib Impurity C is a known degradation product, it has not been definitively identified as either DP2 or DP3 in the available literature. Therefore, these cytotoxicity values should be considered with caution in the context of Impurity C.

Afatinib's Mechanism of Action: Signaling Pathway

Afatinib exerts its therapeutic effect by irreversibly inhibiting the tyrosine kinase activity of the ErbB family of receptors. This blocks downstream signaling pathways that are critical for cell proliferation, survival, and differentiation.

Conclusion

Afatinib Impurity C, the (R)-isomer of Afatinib, is a critical impurity to monitor in the drug substance. Its formation is primarily associated with degradation under alkaline and photolytic stress. Validated chiral HPLC methods are available for its accurate quantification, which is essential for ensuring the quality and safety of Afatinib formulations. While the biological activity of Impurity C has not been explicitly detailed, related degradation products have shown reduced, but still present, cytotoxicity compared to the parent drug. Further research to definitively characterize the biological impact of Afatinib Impurity C is warranted. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and analysis of Afatinib.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. wjpls.org [wjpls.org]

Afatinib (R)-Isomer: An In-depth Technical Guide on a Key Stereoisomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib is a potent and irreversible second-generation tyrosine kinase inhibitor (TKI) that blocks signaling from the entire ErbB family of receptors: EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[1] The clinically approved and biologically active form of Afatinib is the (S)-enantiomer. The (R)-isomer of Afatinib is typically considered a stereoisomeric impurity. Due to the critical role of stereochemistry in drug-receptor interactions, the pharmacological properties of the (R)-isomer are of significant interest in drug development and quality control.

This technical guide provides a comprehensive overview of the known properties of the Afatinib (R)-isomer, contextualized by the extensive data available for the active (S)-isomer. This document will cover physicochemical properties, pharmacological activity, and relevant experimental protocols, adhering to the highest standards of scientific and technical accuracy.

Physicochemical Properties

While specific experimental data for the purified (R)-isomer is not widely available in peer-reviewed literature, its fundamental properties are expected to be identical to the (S)-isomer, with the exception of its interaction with polarized light. The properties of Afatinib ((S)-isomer) are provided below for reference.

| Property | Value |

| Chemical Name | (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide |

| Molecular Formula | C₂₄H₂₅ClFN₅O₃ |

| Molecular Weight | 485.94 g/mol |

| Appearance | Yellow powder |

| Solubility | Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 25 mg/ml) |

| Storage Temperature | 2-8 °C |

Pharmacological Profile

The pharmacological activity of the (R)-isomer of Afatinib has not been extensively characterized in publicly available literature. It is widely understood that the biological activity of chiral molecules can differ significantly between enantiomers. In the case of many kinase inhibitors, one enantiomer is often significantly more potent than the other. Given that the approved drug is the (S)-isomer, it is highly probable that the (R)-isomer possesses significantly lower or negligible inhibitory activity against EGFR and HER2.

For comparative purposes, the established in vitro inhibitory concentrations (IC₅₀) of Afatinib ((S)-isomer) against key targets are presented below.

| Target | IC₅₀ (nM) |

| EGFR (wild-type) | 0.5 |

| EGFR (L858R mutant) | 0.4 |

| EGFR (L858R/T790M mutant) | 10 |

| HER2 (ErbB2) | 14 |

| HER4 (ErbB4) | 1 |

Mechanism of Action: The ErbB Signaling Pathway

Afatinib ((S)-isomer) exerts its therapeutic effect by irreversibly binding to the kinase domain of EGFR, HER2, and HER4, thereby inhibiting their signaling activity. This blockade prevents autophosphorylation and downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. The presumed, though unconfirmed, interaction of the (R)-isomer would be with the same targets, albeit with likely much lower affinity.

Experimental Protocols

Chiral Separation of Afatinib Enantiomers by HPLC

The quantification of the (R)-isomer in a sample of Afatinib is crucial for quality control. The following protocol outlines a method for the chiral separation of Afatinib enantiomers using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Afatinib sample

-

CHIRALPAK-IE column (250 x 4.6 mm, 5 µm)

-

HPLC grade Methanol (MeOH)

-

HPLC grade Methyl Tertiary Butyl Ether (MTBE)

-

HPLC grade Diethylamine (DEA)

-

HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing MeOH, MTBE, and DEA in a ratio of 80:20:0.1 (v/v/v).

-

Sample Preparation: Dissolve the Afatinib sample in the mobile phase to a final concentration of 0.5 mg/mL.

-

HPLC Conditions:

-

Column: CHIRALPAK-IE (250 x 4.6 mm, 5 µm)

-

Mobile Phase: MeOH:MTBE:DEA (80:20:0.1)

-

Flow Rate: 0.7 mL/min

-

Column Temperature: 20°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The (R) and (S) isomers will be separated, allowing for their individual quantification.

In Vitro Kinase Inhibition Assay (for the (S)-Isomer)

This protocol describes a general method to determine the IC₅₀ of Afatinib ((S)-isomer) against EGFR and HER2. A similar protocol could be adapted to test the activity of the (R)-isomer if a purified sample is available.

Materials:

-

Recombinant human EGFR and HER2 kinase domains

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Afatinib ((S)-isomer)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of Afatinib ((S)-isomer) in kinase buffer.

-

Reaction Setup: In a 96-well plate, add the kinase (EGFR or HER2), the substrate, and the diluted Afatinib.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for 60 minutes.

-

Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each Afatinib concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The (R)-isomer of Afatinib is recognized as a stereoisomeric impurity of the active pharmaceutical ingredient. While methods for its separation and quantification are established for quality control purposes, there is a notable absence of publicly available data on its specific physicochemical properties and pharmacological activity. The extensive research and clinical development have focused exclusively on the (S)-isomer, which is a potent, irreversible inhibitor of the ErbB family of receptors. Based on the principles of stereochemistry in pharmacology, it is reasonable to infer that the (R)-isomer of Afatinib exhibits significantly lower or no biological activity against EGFR and HER2. Further research would be necessary to definitively characterize the pharmacological profile of the (R)-isomer. For drug development professionals, the primary focus remains on ensuring the stereochemical purity of the (S)-isomer, Afatinib, to guarantee its therapeutic efficacy and safety.

References

An In-depth Technical Guide to the Synthesis of Afatinib Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Afatinib Impurity C, a known degradation product and stereoisomer of the active pharmaceutical ingredient (API) Afatinib. This document details the chemical identity of the impurity, a laboratory-scale synthesis protocol derived from forced degradation studies, and relevant analytical data. The information presented herein is intended to support research, development, and quality control activities related to Afatinib.

Introduction to Afatinib and its Impurity C

Afatinib is a potent and irreversible dual inhibitor of the ErbB family of receptors, including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It is used in the treatment of metastatic non-small cell lung cancer (NSCLC). The chemical name for Afatinib is (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide.

Afatinib Impurity C is the (R)-isomer of Afatinib. Its chemical name is (R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, and its Chemical Abstracts Service (CAS) number is 945553-91-3.[1][2] This impurity has been identified as a degradation product of Afatinib, particularly under alkaline conditions.[1] Understanding the synthesis and characteristics of this impurity is crucial for the development of robust manufacturing processes and stable formulations of Afatinib.

Synthesis of Afatinib Impurity C

The synthesis of Afatinib Impurity C can be achieved through the forced degradation of Afatinib under alkaline conditions. The following protocol is based on methods described in the scientific literature, where basic conditions are shown to induce the formation of this impurity.

Experimental Protocol: Base-Induced Degradation of Afatinib

This protocol describes a laboratory-scale procedure for the synthesis of an Afatinib degradation impurity, presumed to be Afatinib Impurity C, via base-catalyzed reaction.

Materials:

-

Afatinib

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol

-

Water

-

N,N-dimethylformamide (DMF)

-

1M Hydrochloric acid (HCl)

Procedure:

-

In a suitable reaction vessel, dissolve Afatinib in an organic solvent such as methanol or N,N-dimethylformamide.

-

Prepare an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) and add it to the Afatinib solution.

-

The reaction mixture is then stirred at a controlled temperature for a specified duration. The exact conditions can be varied to optimize the yield of the impurity.

-

Upon completion of the reaction, the organic solvent is removed under reduced pressure.

-

The pH of the remaining aqueous solution is adjusted to 6-7 with 1M hydrochloric acid, which leads to the precipitation of a solid.

-

The solid product is collected by filtration, washed, and dried to yield the Afatinib impurity.

Quantitative Data from Synthesis Examples

The following table summarizes the quantitative data from various examples of the base-induced degradation of Afatinib as described in patent literature.

| Example | Starting Afatinib (g) | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 6.79 | Potassium hydroxide (4.0g) | Methanol (160mL), Water (40mL) | 40 | 36 | 86.1 | 99.15 |

| 2 | 1.62 | Sodium hydroxide (4.0g) | N,N-dimethylformamide (120mL), Water (30mL) | 100 | 10 | 90.2 | 99.45 |

Data sourced from patent CN110563711A.[1]

Isolation and Characterization

For rigorous analytical and reference standard purposes, Afatinib Impurity C can be isolated from a mixture of degradation products using preparative High-Performance Liquid Chromatography (HPLC). The characterization and structural confirmation of the isolated impurity are typically performed using a combination of spectroscopic techniques.

Isolation Methodology

A study by Chavan, Balasaheb B., et al. details the isolation of Afatinib degradation products using preparative HPLC.[2] While the specific gradient and column details for Impurity C are not provided in the abstract, such methods are standard for separating closely related compounds like stereoisomers.

Spectroscopic Characterization

The structural elucidation of Afatinib Impurity C relies on the following analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the impurity, which should be identical to that of Afatinib.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and, crucially, to confirm the stereochemistry at the tetrahydrofuran ring by comparing the spectra with that of the (S)-isomer (Afatinib).

Visualizations

Synthesis Pathway

Caption: Base-catalyzed epimerization of Afatinib to its (R)-isomer, Afatinib Impurity C.

Experimental Workflow

Caption: Workflow for the synthesis, purification, and characterization of Afatinib Impurity C.

Logical Relationship of Afatinib and Impurity C

Caption: Relationship between Afatinib and Afatinib Impurity C.

References

- 1. CN110563711A - Afatinib degraded impurity compound, and preparation method and application thereof - Google Patents [patents.google.com]

- 2. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Afatinib Impurity C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afatinib, an irreversible ErbB family blocker, is a crucial therapeutic agent in the treatment of non-small cell lung cancer. The purity of the active pharmaceutical ingredient (API) is paramount for its safety and efficacy. This technical guide provides an in-depth overview of Afatinib Impurity C, a known process-related impurity and potential degradant. This document outlines the molecular characteristics, formation pathways, and analytical methodologies for the identification and quantification of this impurity, providing a valuable resource for researchers and professionals in drug development and quality control.

Introduction to Afatinib and its Impurities

Afatinib is a potent and selective dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. Its chemical name is (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide. The presence of impurities in the final drug product, even in trace amounts, can impact its safety and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for the identification, qualification, and control of impurities.

Afatinib Impurity C is the (R)-Isomer of Afatinib. Its formation can be linked to the manufacturing process or degradation of the Afatinib molecule under certain stress conditions. A thorough understanding of its characteristics and detection methods is essential for ensuring the quality of Afatinib formulations.

Molecular Profile of Afatinib Impurity C

A clear understanding of the molecular characteristics of Afatinib Impurity C is fundamental for its identification and for the development of specific analytical methods.

| Property | Value | Reference |

| Molecular Formula | C24H25ClFN5O3 | [1][2][3][4] |

| Molecular Weight | 485.94 g/mol | [1][2][3] |

| CAS Number | 945553-91-3 | [1][2][3][4] |

| Chemical Name | (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide | [1] |

| Synonyms | Afatinib (R)-Isomer | [1] |

Formation and Synthesis

Afatinib Impurity C, being the (R)-isomer of Afatinib, can arise during the synthesis of the API if the stereochemistry of the tetrahydrofuran ring is not strictly controlled. It can also be a product of the degradation of Afatinib under specific stress conditions.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.

Experimental Protocol: Forced Degradation of Afatinib

The following protocol is a generalized representation based on typical forced degradation studies for small molecule drugs.

-

Acid Hydrolysis: Afatinib is treated with 0.1 M to 1 M hydrochloric acid (HCl) at a temperature ranging from ambient to 80°C for a period of up to 48 hours.

-

Base Hydrolysis: The drug substance is exposed to 0.1 M to 1 M sodium hydroxide (NaOH) at a temperature ranging from ambient to 80°C for up to 48 hours.

-

Oxidative Degradation: Afatinib is treated with a solution of hydrogen peroxide (H₂O₂) ranging from 3% to 30% at room temperature for up to 48 hours.

-

Thermal Degradation: The solid drug substance is exposed to dry heat in a calibrated oven, typically at temperatures ranging from 60°C to 105°C, for an extended period.

-

Photolytic Degradation: The solid drug substance and a solution of the drug are exposed to UV and visible light in a photostability chamber. The exposure is typically not less than 1.2 million lux hours and 200 watt hours/square meter.

Samples are withdrawn at various time points and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any formed degradants, including Afatinib Impurity C.

References

A Technical Guide to Afatinib Impurity C for Pharmaceutical Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Afatinib Impurity C, a critical reference standard for the quality control and analytical method development of the tyrosine kinase inhibitor, Afatinib. This document outlines suppliers, physicochemical properties, and detailed analytical methodologies, and provides visual representations of relevant biological pathways and experimental workflows to support research and drug development activities.

Introduction to Afatinib and the Significance of Impurity Profiling

Afatinib is a potent and irreversible dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] It is primarily used in the treatment of metastatic non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] The control of impurities in active pharmaceutical ingredients (APIs) like Afatinib is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. Regulatory bodies require stringent monitoring and characterization of all potential impurities. Afatinib Impurity C is one such related substance that must be monitored.

Suppliers of Afatinib Impurity C

A number of specialized chemical suppliers provide Afatinib Impurity C as a reference standard for analytical and research purposes. It is recommended to request a batch-specific Certificate of Analysis (CoA) from the chosen supplier to obtain precise quantitative data.

Table 1: Prominent Suppliers of Afatinib Impurity C

| Supplier | Website | Notes |

| SRIRAMCHEM | --INVALID-LINK-- | Provides Afatinib Impurity C as a pharmaceutical reference standard with a batch-specific CoA available upon request.[2] |

| Veeprho | --INVALID-LINK-- | Lists Afatinib Impurity C and provides its CAS number, molecular formula, and weight.[3] |

| Protheragen | --INVALID-LINK-- | Offers Afatinib Impurity C for research use and lists its chemical synonyms and properties.[4] |

| Pharmaffiliates | --INVALID-LINK-- | Lists (R)-Afatinib, which is synonymous with Afatinib Impurity C, along with its CAS number and molecular formula.[5] |

| Daicel Pharma Standards | --INVALID-LINK-- | Provides a range of Afatinib impurity standards and offers a comprehensive Certificate of Analysis with detailed characterization data.[6] |

Physicochemical and Analytical Data of Afatinib Impurity C

Afatinib Impurity C is the (R)-isomer of Afatinib. Its accurate characterization is fundamental for its use as a reference standard in analytical testing.

Table 2: Physicochemical and Analytical Properties of Afatinib Impurity C

| Parameter | Value | Source(s) |

| Chemical Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide | [3] |

| Synonym(s) | (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide; Afatinib (R)-Isomer | [2][4] |

| CAS Number | 945553-91-3 | [2][4] |

| Molecular Formula | C24H25ClFN5O3 | [2][4] |

| Molecular Weight | 485.94 g/mol | [2][4] |

| Typical Purity (as per CoA) | >90% (Batch specific) | [7] |

| Storage Conditions | 2-8 °C in a well-closed container | [6][7] |

Experimental Protocols for the Analysis of Afatinib Impurity C

The accurate quantification of Afatinib Impurity C requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC) Method

This section details a representative reversed-phase HPLC method for the separation and quantification of Afatinib and its impurities.

Table 3: HPLC Method Parameters for Afatinib Impurity Analysis

| Parameter | Condition |

| Instrument | HPLC with UV or PDA Detector |

| Column | X-Terra RP-8, 250 x 4.6mm, 5µm |

| Mobile Phase A | Aqueous Potassium dihydrogen orthophosphate buffer (pH 3.0 with o-phosphoric acid) |

| Mobile Phase B | Acetonitrile:Methanol (70:30 v/v) |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 258 nm |

| Injection Volume | 10 µL |

| Diluent | Anhydrous ethanol |

Source: Representative method compiled from multiple sources.[1][8]

Experimental Protocol:

-

Standard Preparation: Accurately weigh and dissolve an appropriate amount of Afatinib Impurity C reference standard in the diluent to prepare a stock solution. Further dilute to achieve a working standard concentration within the linear range of the method.

-

Sample Preparation: Prepare the Afatinib drug substance or product sample in the diluent to a known concentration.

-

Chromatographic Run: Equilibrate the column with the initial mobile phase composition. Inject the standard and sample solutions and run the gradient program.

-

Data Analysis: Identify and quantify Afatinib Impurity C in the sample by comparing its retention time and peak area with that of the reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially in complex matrices like plasma, an LC-MS/MS method is preferred.

Table 4: LC-MS/MS Method Parameters for Afatinib Impurity Analysis

| Parameter | Condition |

| Instrument | LC system coupled to a triple quadrupole mass spectrometer |

| Column | C18 column (e.g., 50 x 2.1 mm, 3 µm) |

| Mobile Phase A | 2 mM Ammonium acetate in water + 0.1% formic acid |

| Mobile Phase B | 2 mM Ammonium acetate in methanol + 0.1% formic acid |

| Elution Mode | Gradient |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Parent Ion (m/z) | 486.36 |

| Daughter Ion (m/z) | 370.90 |

Source: Representative method compiled from multiple sources.[8][9][10]

Experimental Protocol:

-

Sample Preparation (from plasma):

-

To a 100 µL aliquot of plasma, add an internal standard.

-

Perform protein precipitation by adding acetonitrile, vortexing, and centrifuging.

-

Dilute the supernatant before injection.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analytes using the specified gradient program.

-

Detect and quantify the analytes using the specified MRM transitions.

-

-

Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of Afatinib Impurity C in the unknown sample.

Mandatory Visualizations

Signaling Pathway of Afatinib

Afatinib exerts its therapeutic effect by irreversibly inhibiting the signaling pathways driven by the EGFR and HER2 receptors. Overactivation of these pathways is a key driver in the growth and proliferation of certain cancer cells.

Caption: Afatinib's mechanism of action.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of Afatinib Impurity C using a reference standard.

Caption: Workflow for impurity analysis.

References

- 1. CN105717226A - Method for detecting afatinib dimaleate isomers and main degradation impurities through high performance liquid chromatography - Google Patents [patents.google.com]

- 2. Afatinib Impurity C - SRIRAMCHEM [sriramchem.com]

- 3. veeprho.com [veeprho.com]

- 4. Afatinib Impurity C - Protheragen [protheragen.ai]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Afatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

The Genesis of Afatinib Impurity C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origin of Afatinib Impurity C, a critical consideration in the development and manufacturing of the potent tyrosine kinase inhibitor, Afatinib. This document outlines the formation pathways of this impurity, presents detailed experimental protocols for its synthesis and analysis, and contextualizes its emergence within the broader landscape of Afatinib's stability and mechanism of action.

Introduction to Afatinib and its Impurities

Afatinib is an irreversible inhibitor of the ErbB family of receptors, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and ErbB4. By covalently binding to these receptors, Afatinib effectively blocks downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, thereby inhibiting cancer cell proliferation and survival.

The control of impurities in active pharmaceutical ingredients (APIs) is a mandate for ensuring drug safety and efficacy. Impurities can arise from various sources, including the synthetic process, degradation of the API, or interaction with excipients. Afatinib Impurity C has been identified as a degradation product of Afatinib. Its formation is particularly noted during synthesis and storage, especially under alkaline or humid conditions.

Formation Pathway of Afatinib Impurity C

Afatinib Impurity C is formed through a Michael addition reaction. In this process, dimethylamine adds to the α,β-unsaturated amide moiety of the Afatinib molecule. This reaction can be triggered by the presence of residual dimethylamine from preceding synthesis steps or by the degradation of Afatinib itself, which can release dimethylamine. The presence of a strong alkali aqueous solution during synthesis or exposure to alkaline or wet environments during storage can facilitate this degradation and subsequent impurity formation.

Below is a logical diagram illustrating the formation of Afatinib Impurity C.

Quantitative Analysis of Afatinib Degradation

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. While specific quantitative data for the formation of Afatinib Impurity C is not extensively available in public literature, studies on the overall degradation of Afatinib provide critical insights into the conditions that favor impurity formation.

The following table summarizes the percentage of Afatinib degradation observed under various stress conditions, indicating the potential for the formation of degradation products, including Impurity C.

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Afatinib |

| Alkaline Hydrolysis | 0.1N NaOH | 1 hour | Ambient | 100% |

| Acidic Hydrolysis | 0.1N HCl | 2 hours | Ambient | 8.51% |

| Oxidative Degradation | 3% H₂O₂ | 2 hours | Ambient | 6.56% |

| Neutral Hydrolysis | Water | 2 hours | Ambient | 0.89% |

| Photolytic Degradation | UV light | 24 hours | Ambient | 0.34% |

Data sourced from "Development and Validation of a Rapid RP-HPLC Method for the Analysis of Afatinib in Tablet Dosage Form Using AQBD Approach."

Another study confirms that Afatinib is particularly labile under alkaline conditions, with 62.48% degradation observed, and also susceptible to photolytic degradation (7.67% degradation).[1] The same study found the drug to be relatively stable under acidic, peroxide, and thermal stress conditions.[1]

Experimental Protocols

Synthesis of Afatinib Impurity C

This protocol is based on the reaction of Afatinib with dimethylamine as described in patent literature.

Materials:

-

Afatinib

-

Dimethylamine aqueous solution (e.g., 33 wt.%)

-

Organic solvent (e.g., methanol, ethanol, N,N-dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran)

Procedure:

-

Dissolve Afatinib in the chosen organic solvent in a suitable reaction vessel.

-

Add the dimethylamine aqueous solution to the reaction mixture.

-

Heat the mixture with stirring to a temperature between 30°C and 80°C.

-

Maintain the reaction temperature for a period of 2 to 6 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the precipitation of the solid product.

-

Filter the solid, wash it with an appropriate solvent (e.g., a mixture of ethanol and water), and dry it under vacuum to yield Afatinib Impurity C.

Forced Degradation Study of Afatinib

This protocol outlines a general procedure for conducting forced degradation studies on Afatinib to assess its stability and identify degradation products.

Materials:

-

Afatinib

-

Hydrochloric acid (HCl), 0.1N

-

Sodium hydroxide (NaOH), 0.1N

-

Hydrogen peroxide (H₂O₂), 3%

-

Purified water

-

Calibrated photostability chamber

-

Calibrated oven

Procedure:

-

Acidic Degradation:

-

Dissolve Afatinib in 0.1N HCl.

-

Keep the solution at room temperature for a specified period (e.g., 2 hours).

-

Neutralize the solution and dilute to a suitable concentration for analysis.

-

-

Alkaline Degradation:

-

Dissolve Afatinib in 0.1N NaOH.

-

Keep the solution at room temperature for a specified period (e.g., 1 hour).

-

Neutralize the solution and dilute to a suitable concentration for analysis.

-

-

Oxidative Degradation:

-

Dissolve Afatinib in a solution of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period (e.g., 2 hours).

-

Dilute to a suitable concentration for analysis.

-

-

Thermal Degradation:

-

Place solid Afatinib in a calibrated oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).

-

Dissolve the sample in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose solid Afatinib and a solution of Afatinib to UV light in a calibrated photostability chamber for a specified duration (e.g., 24 hours).

-

Prepare samples for analysis.

-

Analysis:

-

Analyze all stressed samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to quantify any formed impurities, including Impurity C.

Afatinib's Mechanism of Action and Downstream Signaling

Afatinib exerts its therapeutic effect by irreversibly inhibiting key signaling pathways that drive tumor growth. The following diagrams, generated using the DOT language, illustrate the EGFR/HER2 signaling cascade and the subsequent PI3K/AKT and MAPK/ERK pathways that are blocked by Afatinib.

The following workflow provides a more detailed view of the two major downstream pathways.

Conclusion

Afatinib Impurity C is a degradation product formed via a Michael addition of dimethylamine to the Afatinib molecule. Its formation is significantly influenced by alkaline and humid conditions. Understanding the origin and control of this and other impurities is paramount for ensuring the quality, safety, and efficacy of Afatinib. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug development and quality control. Further investigation into the precise quantification of Afatinib Impurity C under various stress conditions would be beneficial for establishing robust control strategies.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Analysis of Afatinib Impurity C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of Afatinib Impurity C using reverse-phase high-performance liquid chromatography (RP-HPLC). Afatinib, an irreversible tyrosine kinase inhibitor, is subject to degradation and can contain process-related impurities. Afatinib Impurity C, identified as the (R)-enantiomer of Afatinib, is a critical impurity to monitor for ensuring the quality and safety of the drug substance and product. The method described herein is adapted from established analytical procedures for Afatinib and its related substances and is suitable for use in quality control and stability studies.

Introduction

Afatinib is a potent and selective, irreversible ErbB family blocker used in the treatment of patients with metastatic non-small cell lung cancer (NSCLC). As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug. Regulatory agencies require stringent control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.

Afatinib Impurity C has been identified as (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, the (R)-isomer of Afatinib[1][2]. It is crucial to have a reliable analytical method to detect and quantify this specific impurity. This document outlines a comprehensive HPLC method, including system suitability parameters and a detailed experimental protocol, to aid researchers and analysts in this task.

Experimental Protocol

This protocol provides a robust HPLC method for the analysis of Afatinib Impurity C.

Materials and Reagents

-

Afatinib Reference Standard

-

Afatinib Impurity C Reference Standard (CAS: 945553-91-3)[2][3]

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium dihydrogen phosphate (AR Grade)

-

Orthophosphoric acid (AR Grade)

-

Water (HPLC Grade)

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of Afatinib Impurity C.

| Parameter | Recommended Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 253 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile and Water (50:50, v/v) |

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 | 75 | 25 |

| 25 | 35 | 65 |

| 30 | 35 | 65 |

| 31 | 75 | 25 |

| 40 | 75 | 25 |

Table 2: Gradient Elution Program

Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Afatinib Impurity C reference standard in the diluent to obtain a known concentration.

-

Sample Solution: Prepare the sample solution of Afatinib drug substance or product in the diluent to a suitable concentration for analysis.

-

System Suitability Solution: A solution containing both Afatinib and Afatinib Impurity C should be prepared to verify the resolution and performance of the chromatographic system.

Method Validation Parameters (Illustrative)

A full method validation should be performed according to ICH guidelines. The following table provides illustrative acceptance criteria for key validation parameters.

| Parameter | Acceptance Criteria |

| Specificity | The method must be able to resolve Afatinib Impurity C from Afatinib and other potential impurities. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |

| Accuracy | Recovery should be within 98.0% to 102.0%. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of approximately 3:1. |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of approximately 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |

Table 3: Illustrative Method Validation Acceptance Criteria

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Afatinib has been shown to be unstable under various stress conditions, including acid, base, and oxidative stress[4]. The HPLC method should be capable of separating Afatinib Impurity C from any degradation products formed under these conditions.

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the HPLC analysis of Afatinib Impurity C.

Caption: Workflow for HPLC Analysis of Afatinib Impurity C.

The following diagram illustrates the logical relationship in identifying and quantifying Afatinib Impurity C.

Caption: Logic for Identification and Quantification of Impurity C.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the analysis of Afatinib Impurity C. Adherence to this protocol, along with proper method validation, will ensure accurate and precise quantification of this impurity, contributing to the overall quality control of Afatinib. This method is suitable for routine analysis in a GMP-regulated environment.

References

- 1. alentris.org [alentris.org]

- 2. Afatinib Impurity C - SRIRAMCHEM [sriramchem.com]

- 3. veeprho.com [veeprho.com]

- 4. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Stability-Indicating UPLC Method for the Determination of Afatinib and its Impurities

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Afatinib and its process-related impurities and degradation products. Afatinib, an irreversible ErbB family blocker, is a crucial therapeutic agent for non-small cell lung cancer (NSCLC).[1][2] Ensuring the purity and stability of the active pharmaceutical ingredient (API) and its finished dosage forms is critical for its safety and efficacy. The method detailed herein is stability-indicating, as demonstrated by forced degradation studies, and is suitable for routine quality control and stability monitoring of Afatinib.

Introduction

Afatinib is a potent tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) family, playing a significant role in the treatment of metastatic non-small cell lung cancer.[2][3] The manufacturing process and storage of Afatinib can lead to the formation of impurities and degradation products that may impact its therapeutic effect and safety. Therefore, a reliable and efficient analytical method is essential for the monitoring of these impurities. This UPLC method offers high resolution and a short run time, making it ideal for high-throughput analysis in a drug development and quality control environment.

Experimental

Instrumentation and Consumables

-

UPLC System: A Waters ACQUITY UPLC H-Class System or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.

-

Column: Waters ACQUITY UPLC HSS PFP column (100 x 2.1 mm, 1.8 µm).[4]

-

Data Acquisition and Processing: Empower 3 Chromatography Data Software.

-

Reagents: Acetonitrile (HPLC grade), Formic acid (AR grade), and Milli-Q water.

Chromatographic Conditions

A summary of the UPLC method parameters is provided in the table below.

| Parameter | Condition |

| Column | ACQUITY UPLC HSS PFP (100 x 2.1 mm, 1.8 µm)[4] |

| Mobile Phase A | 0.1% v/v Formic acid in Milli-Q water[4] |

| Mobile Phase B | Acetonitrile[4] |

| Gradient | Time (min) |

| Flow Rate | 0.4 mL/min[4] |

| Column Temperature | 30°C[4] |

| Injection Volume | 2.0 µL |

| Detection Wavelength | 258 nm[4] |

| Run Time | 12 minutes[4] |

Protocols

Standard and Sample Preparation

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of Afatinib reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a final concentration of 100 µg/mL.

-

Sonication may be used to ensure complete dissolution.

Impurity Stock Solution Preparation:

-

Prepare individual stock solutions of known Afatinib impurities at a concentration of 100 µg/mL in the same diluent.

Spiked Sample Preparation (for method development and validation):

-

Prepare a solution of Afatinib at a concentration of 1 mg/mL.

-

Spike this solution with the impurity stock solutions to achieve a final impurity concentration of 0.1% with respect to the Afatinib concentration.

Sample Preparation (for dosage forms):

-

For tablets, grind a representative number of tablets to a fine powder.

-

Accurately weigh a portion of the powder equivalent to one tablet's strength and transfer it to a volumetric flask.

-

Add the diluent, sonicate to dissolve, and dilute to the final volume to achieve a target concentration of 1 mg/mL of Afatinib.

-

Filter the solution through a 0.22 µm syringe filter before injection.

Forced Degradation Studies Protocol

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Afatinib.[4][5]

-

Acid Hydrolysis: Treat the Afatinib solution with 0.1 N HCl at 60°C for 2 hours. Neutralize the solution before injection.

-

Base Hydrolysis: Treat the Afatinib solution with 0.1 N NaOH at 60°C for 1 hour. Neutralize the solution before injection.

-

Oxidative Degradation: Treat the Afatinib solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid Afatinib drug substance to 105°C for 24 hours. Dissolve in diluent for analysis.

-

Photolytic Degradation: Expose the Afatinib solution to UV light (254 nm) and visible light for 48 hours.

Results and Discussion

The developed UPLC method successfully separated Afatinib from its known impurities and degradation products within a 12-minute run time. The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the degradation products being well-resolved from the main Afatinib peak, confirming the stability-indicating nature of the method.[4][5]

Quantitative Data Summary

The following table summarizes the validation parameters of a representative UPLC method for Afatinib and its impurities.

| Parameter | Result |

| Linearity (µg/mL) | 0.05 - 2.0 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.015 |

| Limit of Quantification (LOQ) (µg/mL) | 0.05 |

| Accuracy (% Recovery) | 98.0 - 102.0 |

| Precision (%RSD) | < 2.0 |

Visualizations

Caption: Experimental workflow for the UPLC analysis of Afatinib impurities.

References

- 1. researchgate.net [researchgate.net]

- 2. joac.info [joac.info]

- 3. wjpls.org [wjpls.org]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Afatinib Impurity C in Bulk Drug Substance by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Afatinib is a potent and irreversible dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[] It is approved for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[][2] The quality and safety of the active pharmaceutical ingredient (API) are paramount, necessitating strict control over any impurities.[3] Afatinib Impurity C, identified as a degradation product of Afatinib, must be accurately monitored to ensure the purity and stability of the final drug product.[4]

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Afatinib Impurity C in bulk Afatinib drug substance. The method is designed for use in quality control and stability testing environments.

Chemical Structures

-

Afatinib: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide.[2]

-

Afatinib Impurity C: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide.[4][5]

Afatinib and Impurity C are stereoisomers, specifically diastereomers, with the same molecular weight (485.94 g/mol ), necessitating chromatographic separation for accurate quantification.[5][6]

Experimental Protocols

1. Instrumentation A high-performance liquid chromatography (HPLC) system equipped with a binary pump, autosampler, and column oven, coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chemicals and Reagents

-

Afatinib Reference Standard (Purity >99.5%)

-

Afatinib Impurity C Reference Standard (Purity >99.0%)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Deionized Water (18.2 MΩ·cm)

3. Chromatographic and Mass Spectrometric Conditions

The operational parameters for the LC-MS/MS system are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

Table 3: MRM Transitions and Compound-Specific Parameters

| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Declustering Potential (DP) | Collision Energy (CE) |

|---|---|---|---|---|

| Afatinib | 486.9 | 371.1 (Quantifier) | 80 V | 35 V |

| 486.9 | 112.1 (Qualifier) | 80 V | 45 V | |

| Afatinib Impurity C | 486.9 | 371.1 (Quantifier) | 80 V | 35 V |

| | 486.9 | 112.1 (Qualifier) | 80 V | 45 V |

4. Preparation of Solutions

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Afatinib Impurity C reference standard in 100 mL of diluent.

-

Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with diluent to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

Test Sample Preparation (1 mg/mL of Afatinib): Accurately weigh and dissolve 25 mg of Afatinib bulk drug substance in 25 mL of diluent. Sonicate if necessary to ensure complete dissolution. Further dilutions may be required to fit within the calibration range.

Method Validation Summary

The analytical method was validated according to ICH guidelines. A summary of the validation results is presented below.

Table 4: Method Validation Data

| Parameter | Result |

|---|---|

| Linearity (Range) | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | |

| Intra-day (n=6) | < 5% |

| Inter-day (n=18) | < 8% |

| Accuracy (% Recovery) | 95.6% - 104.5% |

| Specificity | No interference observed from Afatinib or other related impurities at the retention time of Impurity C. |

Visualizations

Afatinib Mechanism of Action

Afatinib acts as an irreversible blocker of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[7][8] This inhibition blocks downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are critical for cell proliferation and survival.[9][10]

References

- 2. Afatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. syncsci.com [syncsci.com]

- 4. veeprho.com [veeprho.com]

- 5. Afatinib Impurity C - Protheragen [protheragen.ai]

- 6. Afatinib Impurity C - SRIRAMCHEM [sriramchem.com]

- 7. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. oncotarget.com [oncotarget.com]

- 10. oncotarget.com [oncotarget.com]

Application Notes and Protocols for Chiral Separation of Afatinib Isomers

These application notes provide a comprehensive guide for the chiral separation of Afatinib isomers, tailored for researchers, scientists, and professionals involved in drug development and quality control.

Afatinib, an irreversible inhibitor of the ErbB family of receptors, is a chiral molecule. The enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the development of a reliable stereoselective analytical method for the separation and quantification of Afatinib enantiomers is crucial for ensuring its quality, safety, and efficacy.

Chromatographic Method for Chiral Separation

This section details a validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Afatinib.

Instrumentation and Conditions:

The separation is achieved on a polysaccharide-based chiral stationary phase (CSP), specifically the Chiralcel OD-H column. Polysaccharide-based CSPs are known for their broad applicability in resolving a wide range of chiral compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

| Parameter | Condition |

| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Experimental Protocols

2.1. Standard Solution Preparation:

-

Prepare a stock solution of racemic Afatinib in the mobile phase at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standard solutions at the desired concentrations for calibration curves and system suitability tests.

2.2. Sample Preparation:

-

For drug substance analysis, dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.

-

For drug product analysis (e.g., tablets), grind the tablets to a fine powder. Extract a known amount of the powder with the mobile phase, sonicate for 15 minutes, and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.

2.3. System Suitability:

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |